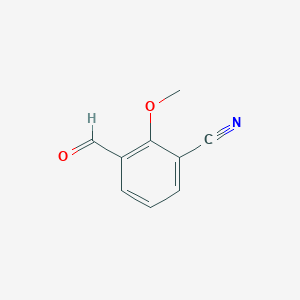

3-Formyl-2-methoxybenzonitrile

Description

Positional Isomerism within Formyl-methoxybenzonitrile Derivatives

Positional isomers are structural isomers that share the same molecular formula and the same functional groups; they differ only in the location of these functional groups on the carbon skeleton. science-revision.co.uk In the case of formyl-methoxybenzonitrile, the benzonitrile (B105546) ring can be substituted by the formyl and methoxy (B1213986) groups in various arrangements, leading to a number of positional isomers. Each isomer, while having the same molecular weight, exhibits distinct physical and chemical properties due to the different electronic and steric environments created by the positioning of the electron-withdrawing formyl and nitrile groups and the electron-donating methoxy group.

The relative positions of these groups influence the molecule's reactivity, solubility, and its interactions in biological systems. For instance, the placement of the methoxy group affects the compound's hydrogen-bonding capacity and lipophilicity.

Below is an interactive data table detailing some of the positional isomers of formyl-methoxybenzonitrile.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 3-Formyl-2-methoxybenzonitrile | 21962-48-1 | C₉H₇NO₂ | 161.16 |

| 4-Formyl-2-methoxybenzonitrile | 21962-49-2 | C₉H₇NO₂ | 161.16 |

| 5-Formyl-2-methoxybenzonitrile | 21962-50-5 | C₉H₇NO₂ | 161.16 |

| 4-Formyl-3-methoxybenzonitrile | 21962-45-8 | C₉H₇NO₂ | 161.16 |

| 3-Formyl-4-methoxybenzonitrile | 21962-53-8 | C₉H₇NO₂ | 161.16 |

| 3-Formyl-5-methoxybenzonitrile | 21962-46-9 | C₉H₇NO₂ | 161.16 |

Significance as a Versatile Intermediate in Chemical Synthesis

The significance of 3-Formyl-2-methoxybenzonitrile as a synthetic intermediate stems from the reactivity of its three distinct functional groups: the formyl, methoxy, and nitrile groups. This trifunctional nature allows it to be a versatile precursor in the construction of a wide array of more complex molecular architectures. The formyl group, for example, can readily participate in nucleophilic addition reactions, be oxidized to a carboxylic acid, or be reduced to a hydroxymethyl group. Similarly, the nitrile group can be hydrolyzed to a carboxylic acid or reduced to a primary amine, while the methoxy group can potentially be cleaved to reveal a hydroxyl group, further expanding the synthetic possibilities. smolecule.com

A notable application highlighting its role as a key building block is in the preparation of indazolones, which have been investigated as modulators of TNF (Tumor Necrosis Factor) signaling. as-1.co.jp This demonstrates the compound's value in medicinal chemistry and drug discovery programs. The strategic placement of the functional groups allows for regioselective reactions, which are crucial for building specific target molecules.

The table below summarizes the potential chemical transformations for the functional groups present in formyl-methoxybenzonitrile derivatives.

| Functional Group | Potential Reaction Type | Resulting Functional Group |

| Formyl (-CHO) | Oxidation | Carboxylic Acid (-COOH) |

| Formyl (-CHO) | Reduction | Hydroxymethyl (-CH₂OH) |

| Formyl (-CHO) | Nucleophilic Addition | Various adducts |

| Nitrile (-CN) | Reduction | Amine (-CH₂NH₂) |

| Methoxy (-OCH₃) | Substitution/Cleavage | Hydroxyl (-OH) |

Structure

3D Structure

Properties

IUPAC Name |

3-formyl-2-methoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c1-12-9-7(5-10)3-2-4-8(9)6-11/h2-4,6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTLGJHMOOMMZDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=C1C#N)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101305488 | |

| Record name | 3-Formyl-2-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101305488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21962-48-1 | |

| Record name | 3-Formyl-2-methoxybenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21962-48-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Formyl-2-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101305488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Pathways of 3 Formyl 2 Methoxybenzonitrile

Reactivity at the Aldehyde Moiety

The aldehyde group is a highly reactive site, characterized by the electrophilic nature of its carbonyl carbon. This makes it susceptible to attack by a wide range of nucleophiles and allows it to participate in various condensation and redox reactions.

Nucleophilic addition is a fundamental reaction of aldehydes. The carbonyl carbon of 3-Formyl-2-methoxybenzonitrile is electrophilic and readily attacked by nucleophiles, leading to the formation of a tetrahedral intermediate which is then typically protonated to yield an alcohol.

Cyanohydrin Formation: The addition of hydrogen cyanide (HCN) across the carbonyl double bond yields a cyanohydrin. This reaction is typically base-catalyzed to generate the cyanide ion (CN⁻), which acts as the nucleophile. The resulting product, 2-hydroxy-2-(2-methoxy-3-cyanophenyl)acetonitrile, incorporates a new stereocenter and offers further synthetic possibilities through manipulation of both the hydroxyl and the newly introduced nitrile group.

Grignard Additions: Grignard reagents (R-MgX) are potent carbon-based nucleophiles that react efficiently with the aldehyde group. sigmaaldrich.comchemguide.co.uk The addition of a Grignard reagent to 3-Formyl-2-methoxybenzonitrile, followed by an acidic workup, produces a secondary alcohol. masterorganicchemistry.com This reaction is a powerful tool for forming new carbon-carbon bonds. The choice of the R-group in the Grignard reagent determines the structure of the resulting alcohol.

| Nucleophile | Reagent Example | Product Type |

| Cyanide | NaCN / H⁺ | Cyanohydrin |

| Alkyl/Aryl | CH₃MgBr (Methylmagnesium bromide) | Secondary Alcohol |

| Hydride | NaBH₄ (Sodium borohydride) | Primary Alcohol |

Condensation reactions involving the aldehyde moiety are crucial for carbon-carbon bond formation, often leading to α,β-unsaturated systems.

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with a compound containing an active methylene group (e.g., malononitrile, diethyl malonate), typically catalyzed by a weak base. bhu.ac.ineurekaselect.com 3-Formyl-2-methoxybenzonitrile readily undergoes Knoevenagel condensation to produce substituted alkenes. For instance, its reaction with malononitrile yields 2-((2-methoxy-3-cyanophenyl)methylene)malononitrile, a key intermediate in the synthesis of various heterocyclic compounds and functional materials. nih.govnih.govresearchgate.net

Aldol Condensation: Since 3-Formyl-2-methoxybenzonitrile lacks α-hydrogens, it cannot enolize and act as the nucleophilic component in an aldol reaction. However, it is an excellent electrophile in crossed-aldol (or Claisen-Schmidt) condensations. magritek.comrsc.org When reacted with an enolizable ketone or aldehyde (e.g., acetone, acetophenone) in the presence of an acid or base catalyst, it forms a β-hydroxy carbonyl compound, which can readily dehydrate to yield a conjugated α,β-unsaturated ketone (an enone). wikipedia.org

| Reaction | Reactant Partner Example | Catalyst | Product Type |

| Knoevenagel | Malononitrile | Piperidine / Ammonium Acetate | Substituted Alkene |

| Aldol (Claisen-Schmidt) | Acetone | NaOH or KOH | α,β-Unsaturated Ketone |

The aldehyde group can be selectively oxidized to a carboxylic acid without affecting the nitrile or methoxy (B1213986) groups under appropriate conditions. This transformation is a common step in organic synthesis.

Common oxidizing agents like potassium permanganate (KMnO₄) in alkaline or acidic media, or chromium-based reagents, can effectively achieve this conversion. researchgate.netresearchgate.netunn.edu.ng The reaction of 3-Formyl-2-methoxybenzonitrile with a suitable oxidant yields 3-cyano-2-methoxybenzoic acid. Milder, more selective methods using reagents like sodium chlorite (NaClO₂) or catalytic systems can also be employed to minimize side reactions. gordon.edugordon.edu

| Oxidizing Agent | Typical Conditions | Product |

| Potassium Permanganate (KMnO₄) | Alkaline solution, heat | 3-Cyano-2-methoxybenzoic acid |

| Jones Reagent (CrO₃/H₂SO₄) | Acetone | 3-Cyano-2-methoxybenzoic acid |

| Sodium Chlorite (NaClO₂) | Buffered solution, with a scavenger | 3-Cyano-2-methoxybenzoic acid |

The aldehyde group is readily reduced to a primary alcohol or, under more forceful conditions, completely deoxygenated to a methyl group (alkane).

Reduction to Alcohol: Mild reducing agents such as sodium borohydride (NaBH₄) selectively reduce the aldehyde to a primary alcohol, yielding (3-cyano-2-methoxyphenyl)methanol. youtube.comorganic-chemistry.org This reaction is chemoselective, leaving the nitrile group intact. Lithium aluminum hydride (LiAlH₄) can also be used, but it is a much stronger reducing agent and may also reduce the nitrile group if conditions are not carefully controlled. study.com

Reduction to Alkane: The complete reduction of the formyl group to a methyl group can be achieved through several methods. The Clemmensen reduction (using zinc-mercury amalgam in concentrated HCl) or the Wolff-Kishner reduction (using hydrazine and a strong base at high temperatures) are classic methods for this transformation. youtube.com Catalytic hydrogenation over a palladium catalyst can also effect this reduction, converting 3-Formyl-2-methoxybenzonitrile into 2-methoxy-3-methylbenzonitrile. researchgate.netquora.com

| Reaction Type | Reagent(s) | Product |

| Reduction to Alcohol | NaBH₄ in Methanol/Ethanol | (3-cyano-2-methoxyphenyl)methanol |

| Reduction to Alkane | Zn(Hg), HCl (Clemmensen) | 2-methoxy-3-methylbenzonitrile |

| Reduction to Alkane | H₂NNH₂, KOH (Wolff-Kishner) | 2-methoxy-3-methylbenzonitrile |

Reactivity of the Nitrile Functional Group

The nitrile group is less reactive than the aldehyde but can undergo important transformations, most notably hydrolysis. Its strong electron-withdrawing nature also influences the reactivity of the aromatic ring.

The hydrolysis of the nitrile group provides a pathway to amides and carboxylic acids. The reaction can proceed under either acidic or basic conditions, and the final product depends on the reaction conditions and duration. arkat-usa.orgresearchgate.net

Partial Hydrolysis to Amide: Under controlled conditions, typically using a base like sodium hydroxide in an alcohol-water mixture or certain catalytic systems, the nitrile can be selectively hydrolyzed to the primary amide, 3-formyl-2-methoxybenzamide. semanticscholar.orgnih.govresearchgate.net This partial hydrolysis can be challenging to stop cleanly, as the amide can be further hydrolyzed to the carboxylic acid.

Complete Hydrolysis to Carboxylic Acid: Vigorous acidic or basic conditions, such as heating with concentrated H₂SO₄ or NaOH, lead to the complete hydrolysis of the nitrile group, first to the amide and then to the corresponding carboxylic acid salt. Subsequent acidification yields 3-formyl-2-methoxybenzoic acid.

| Hydrolysis Conditions | Product Stage | Final Product (after workup) |

| Controlled Basic (e.g., NaOH/EtOH, heat) | Partial | 3-Formyl-2-methoxybenzamide |

| Strong Acidic (e.g., H₂SO₄/H₂O, reflux) | Complete | 3-Formyl-2-methoxybenzoic acid |

| Strong Basic (e.g., NaOH/H₂O, reflux) | Complete | 3-Formyl-2-methoxybenzoic acid |

Reduction to Primary Amines

The reduction of the nitrile group in 3-Formyl-2-methoxybenzonitrile to a primary amine is a significant transformation. However, the presence of the adjacent formyl (aldehyde) group introduces complexity, as aldehydes are also readily reduced. Therefore, reagents that reduce nitriles will typically also reduce the aldehyde to a primary alcohol.

A variety of powerful reducing agents can accomplish the conversion of the nitrile to a primary amine. chemguide.co.uk These include lithium aluminum hydride (LiAlH₄), catalytic hydrogenation, and borane complexes. chemguide.co.ukwikipedia.org The reaction with LiAlH₄, a potent hydride donor, involves nucleophilic attack of the hydride on the electrophilic carbon of the nitrile, followed by further reduction to form the amine after an acidic workup. chemguide.co.ukchemistrysteps.com Catalytic hydrogenation using catalysts like Raney nickel, palladium, or platinum dioxide is also an effective and economical method for producing primary amines from nitriles. wikipedia.org

A significant challenge is the selective reduction of the nitrile in the presence of the aldehyde. Many common nitrile-reducing agents are not selective. For instance, diisopropylaminoborane, in the presence of catalytic lithium borohydride, reduces a wide range of nitriles but will also reduce aldehydes. nih.govorganic-chemistry.org Therefore, achieving a selective transformation to produce 3-formyl-2-methoxybenzylamine would require a carefully chosen chemoselective reagent or a protection-deprotection strategy for the aldehyde group. Conversely, the simultaneous reduction of both functional groups leads to the formation of (3-(aminomethyl)-2-methoxyphenyl)methanol.

The electronic nature of the substituents on the aromatic ring influences the reaction rate. Benzonitriles with electron-withdrawing groups tend to be reduced faster, while those with electron-donating groups, like the methoxy group, may require more forceful conditions such as higher temperatures. nih.govresearchgate.net

Table 1: Common Reagents for Nitrile Reduction and Expected Products for 3-Formyl-2-methoxybenzonitrile

| Reagent | Product(s) | Selectivity |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | (3-(aminomethyl)-2-methoxyphenyl)methanol | Non-selective; reduces both nitrile and aldehyde. |

| Catalytic Hydrogenation (H₂, Raney Ni) | (3-(aminomethyl)-2-methoxyphenyl)methanol | Non-selective; reduces both functional groups. wikipedia.org |

Nitrile Cycloaddition Chemistry

The nitrile group of 3-Formyl-2-methoxybenzonitrile can participate in cycloaddition reactions, a powerful method for constructing heterocyclic rings. A prominent example is the [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition. uchicago.edu In this type of reaction, the nitrile functionality is typically converted into a 1,3-dipole, such as a nitrile oxide.

Nitrile oxides can be generated from the corresponding aldoxime, which in turn can be synthesized from the aldehyde. However, for 3-Formyl-2-methoxybenzonitrile, the intrinsic nitrile group itself would be the reactive center. To achieve this, the nitrile can be transformed into a nitrile oxide intermediate. These nitrile oxides are highly reactive species that readily react with dipolarophiles (alkenes or alkynes) to form five-membered heterocycles like isoxazolines or isoxazoles.

Intramolecular cycloadditions are also a possibility, where the dipolarophile is part of the same molecule. thieme-connect.de This provides a route to fused bicyclic or polycyclic systems. nih.gov For 3-Formyl-2-methoxybenzonitrile to undergo an intramolecular cycloaddition, a suitable dipolarophile would need to be introduced into the molecule through prior synthetic steps.

Transformations Involving the Methoxy Group

Demethylation and Ether Cleavage Reactions

The methoxy group (-OCH₃) is an ether linkage that can be cleaved under specific conditions to yield a hydroxyl group (-OH), a process known as demethylation. This transformation is synthetically valuable for converting aryl methyl ethers into phenols. Due to the stability of the ether bond, this cleavage typically requires harsh conditions and strong reagents. wikipedia.org

The reaction is an acid-catalyzed nucleophilic substitution that can proceed via an Sₙ1 or Sₙ2 mechanism. wikipedia.orglibretexts.org The choice of mechanism depends on the structure of the ether. For aryl methyl ethers, the reaction involves protonation of the ether oxygen by a strong acid, followed by a nucleophilic attack of a conjugate base on the methyl group. masterorganicchemistry.comchemistrysteps.com

Common reagents for demethylation include strong protic acids like hydrobromic acid (HBr) and hydroiodic acid (HI), and strong Lewis acids such as boron tribromide (BBr₃) and aluminum chloride (AlCl₃). chem-station.comnih.gov

Boron Tribromide (BBr₃): This is one of the most effective reagents for cleaving aryl ethers. The reaction proceeds via the formation of a complex between the highly Lewis-acidic boron atom and the ether oxygen, followed by nucleophilic attack of a bromide ion on the methyl group. chem-station.com

Hydrobromic Acid (HBr): Heating an aryl methyl ether with concentrated HBr is a classic method for demethylation. The oxygen is protonated, and the bromide ion acts as the nucleophile. chem-station.com

Aluminum Chloride (AlCl₃): This Lewis acid can also promote demethylation, often requiring heat. chem-station.com

The electronic properties of other substituents on the aromatic ring can affect the rate of demethylation. Electron-withdrawing groups, such as the formyl and cyano groups present in 3-Formyl-2-methoxybenzonitrile, can retard the reaction by decreasing the electron density on the ether oxygen, making it less basic and less likely to be protonated. nih.gov

Table 2: Reagents for Demethylation of Aryl Methyl Ethers

| Reagent | Typical Conditions | Mechanism Pathway |

|---|---|---|

| Boron Tribromide (BBr₃) | Dichloromethane, low to ambient temperature | Lewis acid-assisted Sₙ2 |

| Hydrobromic Acid (HBr) | Acetic acid or aqueous solution, reflux | Acid-catalyzed Sₙ2 |

| Aluminum Chloride (AlCl₃) | Dichloromethane or other solvent, heating | Lewis acid-assisted Sₙ2 |

Activation for Further Functionalization

The methoxy group is generally a poor leaving group for nucleophilic aromatic substitution (SₙAr) reactions. thieme-connect.com However, its replacement can be facilitated if the aromatic ring is sufficiently activated by strongly electron-withdrawing groups positioned ortho or para to it. byjus.com In 3-Formyl-2-methoxybenzonitrile, the electron-withdrawing cyano group is meta to the methoxy group, and the formyl group is ortho. The ortho formyl group does provide activation, but SₙAr reactions at this position may still require forcing conditions.

An alternative strategy involves modifying a nearby functional group to promote substitution. For example, in related systems like 2-methoxybenzoic acids, conversion of the carboxylic acid to an oxazoline has been shown to activate the methoxy group for displacement by Grignard reagents. rsc.org This suggests that transformations of the formyl group in 3-Formyl-2-methoxybenzonitrile could potentially modulate the reactivity of the adjacent methoxy group, enabling it to be replaced by other nucleophiles.

Aromatic Ring Functionalization and Derivatization

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (SₑAr) is a fundamental reaction for functionalizing the benzene (B151609) ring. wikipedia.org The position of substitution is dictated by the directing effects of the substituents already present on the ring. uci.edu In 3-Formyl-2-methoxybenzonitrile, three directing groups compete:

-OCH₃ (Methoxy): An activating group and an ortho-, para-director due to its ability to donate electron density through resonance. organicchemistrytutor.comyoutube.com

-CHO (Formyl): A deactivating group and a meta-director because it withdraws electron density from the ring through both induction and resonance. cognitoedu.org

-CN (Cyano): A deactivating group and a meta-director, also withdrawing electron density via induction and resonance. youtube.com

The positions on the ring are numbered as follows: C1 (-CHO), C2 (-OCH₃), C3 (-CN), C4, C5, and C6.

The methoxy group at C2 directs incoming electrophiles to positions C1 (blocked), C3 (blocked), and C5.

The formyl group at C1 directs to positions C3 (blocked) and C5.

The cyano group at C3 directs to position C5.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

3-Formyl-2-methoxybenzonitrile is a versatile substrate for palladium-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon bonds. These reactions typically involve the coupling of an organohalide or triflate with an organometallic reagent in the presence of a palladium catalyst.

Suzuki Coupling:

The Suzuki reaction, a Nobel Prize-winning discovery, involves the cross-coupling of an organoboron compound (like a boronic acid or ester) with an organohalide. wikipedia.org This reaction is widely used to synthesize biaryl compounds, styrenes, and polyolefins. wikipedia.org The general mechanism involves three key steps: oxidative addition of the organohalide to the palladium(0) catalyst, transmetalation of the organoboron reagent, and reductive elimination to yield the final product and regenerate the catalyst. libretexts.org

In the context of 3-Formyl-2-methoxybenzonitrile, while direct examples are not prevalent in the provided search results, its structural motifs suggest it could participate as a coupling partner if appropriately functionalized (e.g., converted to a halide or triflate). The reaction conditions are generally mild and tolerant of various functional groups, including formyl and methoxy groups. tcichemicals.com

Heck Reaction:

The Mizoroki-Heck reaction, another Nobel Prize-honored transformation, couples an unsaturated halide or triflate with an alkene using a palladium catalyst and a base to form a substituted alkene. wikipedia.orgmychemblog.com This reaction is a key method for C-C bond formation and is known for its tolerance of a wide array of functional groups on the alkene component, such as esters, nitriles, and phenols. mychemblog.com The catalytic cycle typically involves oxidative addition, migratory insertion of the alkene, and subsequent β-hydride elimination. nih.gov

Similar to the Suzuki coupling, 3-Formyl-2-methoxybenzonitrile would need to be halogenated to act as the aryl halide partner in a Heck reaction. The presence of the electron-withdrawing nitrile and formyl groups could influence the reactivity of the aryl halide in the oxidative addition step.

Sonogashira Coupling:

The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction is highly valuable for the synthesis of substituted alkynes and is conducted under mild conditions, often at room temperature. wikipedia.orgorganic-chemistry.org The catalytic cycle involves both a palladium cycle, similar to other cross-coupling reactions, and a copper cycle that facilitates the formation of a copper acetylide intermediate. libretexts.org

For 3-Formyl-2-methoxybenzonitrile to participate in a Sonogashira coupling, it would first need to be converted into an aryl halide. The resulting product would be a 2-methoxy-3-formyl-substituted phenylacetylene derivative, a potentially useful building block for more complex molecules.

| Reaction | Coupling Partners | Catalyst System | Key Transformation |

|---|---|---|---|

| Suzuki Coupling | Organohalide/Triflate + Organoboron Compound | Palladium Catalyst + Base | Formation of C(sp2)-C(sp2) or C(sp2)-C(sp3) bonds |

| Heck Reaction | Unsaturated Halide/Triflate + Alkene | Palladium Catalyst + Base | Formation of a substituted alkene |

| Sonogashira Coupling | Aryl/Vinyl Halide + Terminal Alkyne | Palladium Catalyst + Copper Co-catalyst + Base | Formation of a C(sp2)-C(sp) bond |

Regioselective C-H Activation and Functionalization Strategies (e.g., meta-C-H activation)

Direct C-H activation has emerged as a powerful and atom-economical strategy for the functionalization of aromatic rings, bypassing the need for pre-functionalized starting materials. pkusz.edu.cn Regioselectivity, particularly at the meta position, has been a significant challenge. wikipedia.org

The nitrile group in 3-Formyl-2-methoxybenzonitrile can act as a directing group to guide transition metal catalysts to specific C-H bonds. In a pioneering approach developed by Yu and co-workers, a nitrile-containing template was used to achieve meta-selective C-H olefination. wikipedia.org The nitrile group coordinates to the palladium catalyst in a linear "end-on" fashion, facilitating the activation of the meta-C-H bond through a macrocyclic pre-transition state. pkusz.edu.cnwikipedia.org

This strategy relies on the formation of a palladacycle intermediate. The C-H activation step is often the rate-determining and regioselectivity-determining step in the catalytic cycle. pkusz.edu.cn Computational studies have shown that a heterodimeric Pd-Ag complex can be the active catalyst, where the nitrile group coordinates to the silver atom, positioning the palladium for meta-C-H activation. pkusz.edu.cn

The presence of the methoxy group on the ring can also influence the regioselectivity of C-H activation. While the nitrile directs to the meta-position, the methoxy group is an ortho, para-director in classical electrophilic aromatic substitution. In the context of transition metal-catalyzed C-H activation, the interplay of these directing groups would be crucial in determining the final site of functionalization.

| Strategy | Directing Group | Catalyst | Key Intermediate | Outcome |

|---|---|---|---|---|

| meta-C-H Activation | Nitrile | Palladium(II) | Macrocyclic palladacycle | Functionalization at the position meta to the nitrile group |

Cascade and Multicomponent Reactions Incorporating 3-Formyl-2-methoxybenzonitrile

Cascade reactions, also known as tandem or domino reactions, are processes where multiple bond-forming events occur in a single synthetic operation without isolating the intermediates. arkat-usa.orgresearchgate.net Multicomponent reactions (MCRs) are a subset of cascade reactions where three or more starting materials react to form a product that incorporates substantial portions of all reactants. nih.gov These reactions are highly efficient and atom-economical. nih.gov

While specific examples of cascade or multicomponent reactions directly involving 3-Formyl-2-methoxybenzonitrile were not found in the provided search results, its bifunctional nature—possessing both an electrophilic formyl group and a nitrile group—makes it an ideal candidate for such transformations.

For instance, 2-formylbenzonitriles, a closely related class of compounds, have been shown to participate in base-promoted cascade reactions with pronucleophiles like ((chloromethyl)sulfonyl)benzenes to synthesize isoindolin-1-ones. nih.gov Another example involves the electrochemical-induced cascade reaction of 2-formyl benzonitrile (B105546) with anilines to produce N-aryl isoindolinones. mdpi.com

The formyl group of 3-Formyl-2-methoxybenzonitrile can readily undergo nucleophilic addition or condensation, while the nitrile group can participate in cyclization reactions or act as a directing group. This dual reactivity could be exploited in the design of novel cascade and multicomponent reactions to construct complex heterocyclic frameworks. For example, a reaction could be initiated by the condensation of an amine with the formyl group, followed by an intramolecular cyclization involving the nitrile group.

Reaction Mechanism Elucidation

Investigation of Elementary Reaction Steps and Intermediates

No dedicated studies detailing the elementary reaction steps for transformations involving 3-Formyl-2-methoxybenzonitrile were found. An elementary reaction occurs in a single step with a single transition state. While general principles of reactions involving formyl and nitrile groups are understood, specific intermediates formed from this particular molecular arrangement have not been characterized in published research. For a reaction to be fully understood, each elementary step must be identified, but this information is not available for this compound.

Kinetic and Thermodynamic Aspects of Transformations

Detailed kinetic and thermodynamic data for reactions involving 3-Formyl-2-methoxybenzonitrile are not published. Such data, including reaction rates, activation energies, and changes in enthalpy and entropy, are crucial for understanding reaction feasibility and optimizing conditions. While theoretical analyses and reaction profiling have been conducted for analogous benzonitriles, these findings cannot be directly extrapolated to 3-Formyl-2-methoxybenzonitrile due to the unique electronic and steric effects of its substituent arrangement.

Role of Catalysis in Directing Reaction Pathways

While catalysis is a fundamental aspect of modern organic synthesis, specific studies on the role of catalysts in directing the reaction pathways of 3-Formyl-2-methoxybenzonitrile are absent from the literature. Research on the 4-formyl isomer details the use of palladium catalysts for cross-coupling reactions and osmium tetroxide for oxidative cleavage, but similar catalytic systems have not been reported for the 3-formyl isomer.

Computational and Experimental Approaches for Mechanistic Insights

A thorough mechanistic understanding is often achieved by combining computational modeling with experimental evidence. However, for 3-Formyl-2-methoxybenzonitrile, there is a lack of published research in this area.

The characterization of transition states is fundamental to understanding reaction mechanisms. Computational methods like Density Functional Theory (DFT) are often employed to model these high-energy structures. No studies presenting the characterization of transition states in reactions of 3-Formyl-2-methoxybenzonitrile could be identified.

Analysis of reaction coordinates and energy profiles provides a quantitative description of a reaction pathway. These analyses, which map the energy of a system as it progresses from reactants to products, have not been published for 3-Formyl-2-methoxybenzonitrile.

Advanced Spectroscopic and Analytical Characterization for Structural and Purity Assessment

Vibrational Spectroscopy (FTIR and Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman techniques, is a powerful tool for identifying the functional groups within a molecule. thermofisher.comsurfacesciencewestern.com FTIR spectroscopy measures the absorption of infrared radiation by a molecule, while Raman spectroscopy measures the inelastic scattering of monochromatic light. thermofisher.com Together, they provide a detailed vibrational fingerprint of the compound.

For 3-Formyl-2-methoxybenzonitrile, characteristic vibrational modes are expected for each of its functional groups. The nitrile (C≡N) group typically exhibits a strong, sharp absorption band in the FTIR spectrum and a strong signal in the Raman spectrum, generally in the 2200–2240 cm⁻¹ region. The formyl group (C=O) stretching vibration is expected to produce a very strong band in the FTIR spectrum, typically around 1680–1700 cm⁻¹, characteristic of an aromatic aldehyde. The C-H stretching of the aldehyde group usually appears as a pair of weak bands between 2840-2860 cm⁻¹ and 2740-2760 cm⁻¹. The methoxy (B1213986) group (-OCH₃) would be identified by its C-H stretching vibrations near 2850-2960 cm⁻¹ and a characteristic C-O stretching band. Aromatic C-H and C=C stretching vibrations from the benzene (B151609) ring would also be present. globalresearchonline.net

The following table outlines the expected vibrational frequencies for the key functional groups in 3-Formyl-2-methoxybenzonitrile based on typical ranges for similar organic compounds.

| Functional Group | Vibration Type | Expected Frequency Range (cm⁻¹) | Expected Intensity (FTIR) | Expected Intensity (Raman) |

| Nitrile (-C≡N) | Stretching | 2200 - 2240 | Strong, Sharp | Strong |

| Aldehyde (-CHO) | C=O Stretching | 1680 - 1700 | Very Strong | Medium |

| Aldehyde (-CHO) | C-H Stretching | 2840 - 2860, 2740 - 2760 | Weak to Medium | Medium |

| Methoxy (-OCH₃) | C-H Stretching | 2850 - 2960 | Medium | Medium |

| Methoxy (-OCH₃) | C-O Stretching | 1000 - 1300 | Strong | Weak |

| Aromatic Ring | C=C Stretching | 1450 - 1600 | Medium to Strong | Strong |

| Aromatic Ring | C-H Stretching | 3000 - 3100 | Medium | Strong |

Note: This table is predictive and based on established group frequencies. Actual experimental values would be required for definitive assignment.

To move beyond simple functional group identification, a Normal Coordinate Analysis (NCA) can be performed. This computational method correlates the experimentally observed vibrational frequencies from FTIR and Raman spectra with specific atomic motions (normal modes) within the molecule. asianpubs.org The analysis involves creating a theoretical model of the molecule's structure and force field and solving the vibrational secular equation to calculate the fundamental vibrational frequencies. asianpubs.org

By comparing the calculated frequencies with the experimental ones, each observed band can be unambiguously assigned to a specific vibrational mode, such as stretching, bending, or torsion of particular bonds. researchgate.net The Potential Energy Distribution (PED) calculated during NCA indicates the contribution of different internal coordinates to each normal mode, which is crucial for understanding complex vibrations where multiple functional groups are in motion simultaneously. researchgate.net For a molecule like 3-Formyl-2-methoxybenzonitrile, NCA would precisely assign the vibrations of the phenyl ring and the coupling between the formyl, methoxy, and nitrile substituent modes.

The synthesis or subsequent reactions of 3-Formyl-2-methoxybenzonitrile can be monitored in real-time using in situ spectroscopic techniques. Probes can be inserted directly into a reaction vessel to collect FTIR or Raman spectra as the reaction progresses. This allows for the tracking of reactant consumption, intermediate formation, and product generation without the need for sampling.

For instance, in a synthesis involving the formylation of 2-methoxybenzonitrile (B147131), one could monitor the disappearance of the reactant's characteristic peaks and the simultaneous appearance of the strong C=O stretching band of the aldehyde product around 1700 cm⁻¹. This provides valuable kinetic data and helps in optimizing reaction conditions such as temperature, pressure, and catalyst loading to maximize yield and minimize byproduct formation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise connectivity and three-dimensional structure of organic molecules in solution. It relies on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.

For 3-Formyl-2-methoxybenzonitrile, the ¹H NMR spectrum would provide information on the number of chemically distinct protons, their electronic environment (chemical shift), and their proximity to other protons (spin-spin coupling). The spectrum is expected to show distinct signals for the aldehydic proton (typically δ 9.5-10.5 ppm), the methoxy protons (a singlet around δ 3.8-4.0 ppm), and the three aromatic protons on the benzene ring. The coupling patterns (e.g., doublets, triplets) of the aromatic protons would be key to confirming the 1,2,3-substitution pattern.

The ¹³C NMR spectrum would show signals for each unique carbon atom, including the nitrile carbon (δ ~115-120 ppm), the aldehyde carbonyl carbon (δ >185 ppm), the aromatic carbons, and the methoxy carbon (δ ~55-60 ppm).

While 1D NMR provides fundamental data, 2D NMR experiments are essential for unambiguously assigning all signals and confirming the molecular structure. youtube.comhuji.ac.il

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For 3-Formyl-2-methoxybenzonitrile, COSY would show correlations between the adjacent protons on the aromatic ring, allowing for sequential assignment.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to (one-bond ¹H-¹³C correlations). emerypharma.com It allows for the definitive assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two or three bonds. princeton.edu This is crucial for identifying quaternary (non-protonated) carbons and piecing together the molecular skeleton. For example, the aldehydic proton would show HMBC correlations to the aromatic ring carbons it is attached to and adjacent to, confirming its position.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. It is particularly useful for determining stereochemistry and conformational preferences. In this molecule, NOESY could reveal the spatial proximity between the methoxy protons and one of the aromatic protons, further confirming the substitution pattern.

While solution-state NMR provides data on molecules in a dissolved state, solid-state NMR (ssNMR) provides information about the compound in its crystalline or amorphous solid form. europeanpharmaceuticalreview.com This technique is highly sensitive to the local environment of the nuclei and can distinguish between different crystalline forms, known as polymorphs. nih.gov

If 3-Formyl-2-methoxybenzonitrile can exist in multiple crystalline forms, ¹³C ssNMR spectra would likely show different chemical shifts for the same carbon atoms in each polymorph due to variations in crystal packing and intermolecular interactions. nih.gov This makes ssNMR an invaluable tool for pharmaceutical and materials science applications where the specific solid form can impact properties like solubility and stability.

The formyl and methoxy groups attached to the benzene ring are not static; they can rotate around their single bonds to the ring. Dynamic NMR (DNMR) studies, which involve recording NMR spectra at variable temperatures, can be used to measure the energy barriers for such rotational processes. montana.edu

At low temperatures, the rotation around the C(aryl)-CHO bond or the C(aryl)-OCH₃ bond might become slow on the NMR timescale. If this were to occur, it could lead to the observation of distinct signals for different conformations (rotamers). As the temperature is increased, these signals would broaden and eventually coalesce into a single, time-averaged signal. By analyzing the changes in the line shape of the signals as a function of temperature, the activation energy (rotational barrier) for the conformational exchange can be calculated. nih.gov This provides fundamental insight into the molecule's flexibility and conformational landscape.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound, confirming its elemental composition, and providing structural insights through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) is a highly accurate analytical technique capable of determining the exact molecular masses of compounds, which allows for the precise determination of their elemental and isotopic composition. measurlabs.com This high precision is critical for distinguishing between compounds that may have the same nominal mass but different elemental formulas.

For 3-Formyl-2-methoxybenzonitrile, the molecular formula is C₉H₇NO₂. guidechem.combiosynth.com HRMS analysis would be used to experimentally measure the mass of the molecular ion and compare it to the theoretically calculated exact mass. A close correlation between the measured and theoretical mass, typically with an error of less than 5 parts per million (ppm), provides strong evidence for the correct elemental composition. The monoisotopic mass, which is the mass of the molecule calculated using the mass of the most abundant stable isotope of each element, is a key parameter confirmed by HRMS. nih.gov

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₇NO₂ | guidechem.combiosynth.com |

| Molecular Weight (Average) | 161.16 g/mol | guidechem.combiosynth.com |

| Exact Monoisotopic Mass | 161.047678466 Da | guidechem.com |

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds. thermofisher.com It combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it an ideal method for assessing the purity of 3-Formyl-2-methoxybenzonitrile and identifying any volatile impurities. thermofisher.com

Impurities can arise from starting materials, by-products of the synthesis, or residual solvents. The GC component separates these compounds based on their boiling points and interactions with the stationary phase, while the MS component provides identification based on their mass spectra and fragmentation patterns. This impurity profiling is a mandatory step in the manufacturing of chemical intermediates to ensure quality and consistency. thermofisher.com

| Component Type | Examples | Purpose of Analysis |

|---|---|---|

| Starting Materials | 2-Methoxybenzonitrile, various methylating or formylating agents | Assess reaction completion |

| Reaction By-products | Isomers, over-oxidized or reduced species | Determine purity and reaction selectivity |

| Residual Solvents | Tetrahydrofuran (THF), Ethanol, Toluene | Quantify manufacturing residuals |

For compounds that are non-volatile or thermally labile, Liquid Chromatography-Mass Spectrometry (LC-MS) is the analytical method of choice. usda.gov This technique is essential for analyzing components in a sample of 3-Formyl-2-methoxybenzonitrile that are not suitable for GC-MS. Such components can include high-molecular-weight intermediates, polar by-products, or degradation products.

LC-MS separates compounds in the liquid phase before they are ionized and detected by the mass spectrometer. The development of atmospheric pressure ionization techniques, such as electrospray ionization (ESI), allows for the analysis of a wide range of polar and non-volatile substances. usda.gov This capability is crucial for obtaining a complete purity profile of the compound.

| Component Type | Examples | Purpose of Analysis |

|---|---|---|

| Non-Volatile Intermediates | Complex precursors used in multi-step syntheses | Monitor reaction progress |

| Polar By-products | Carboxylic acids (from aldehyde oxidation), diols | Characterize impurity profile |

| Degradation Products | Products from hydrolysis or polymerization | Assess compound stability |

Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. scielo.org.za The absorption of UV or visible light excites electrons from a ground state to a higher energy state. The wavelength of maximum absorbance (λmax) is characteristic of the molecule's electronic structure, particularly its system of conjugated π-bonds and the presence of chromophores.

The structure of 3-Formyl-2-methoxybenzonitrile contains a highly conjugated system composed of the benzene ring, the nitrile group (-C≡N), and the formyl group (-CHO). The methoxy group (-OCH₃) acts as an auxochrome, which can modify the absorption characteristics of the chromophore. The expected electronic transitions would primarily be π→π* transitions associated with the aromatic system and n→π* transitions associated with the carbonyl oxygen of the formyl group. Analysis of the UV-Vis spectrum provides insight into the extent of conjugation and the electronic properties of the molecule. scielo.org.zanih.gov

| Transition Type | Associated Functional Groups (Chromophores) | Expected Spectral Region |

|---|---|---|

| π → π | Benzene ring, Nitrile group (C≡N), Formyl group (C=O) | Ultraviolet (UV) |

| n → π | Carbonyl oxygen in the formyl group | Near UV / Visible |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

X-ray crystallography is the most definitive experimental science for determining the atomic and molecular structure of a crystalline compound. wikipedia.org By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to generate a three-dimensional map of the electron density within the crystal. nih.gov This map reveals the precise positions of atoms, allowing for the determination of bond lengths, bond angles, and torsion angles. wikipedia.org

For 3-Formyl-2-methoxybenzonitrile, an X-ray crystallographic analysis would provide an unambiguous confirmation of its molecular structure. It would reveal the planarity of the benzene ring and the precise orientations of the formyl, methoxy, and nitrile substituents relative to the ring. Furthermore, this technique elucidates the packing of molecules in the solid state, providing valuable information on intermolecular interactions such as hydrogen bonds or π-stacking that dictate the crystal lattice structure. nih.govmdpi.com While it is the primary method for such characterization, specific published X-ray crystallographic data for 3-Formyl-2-methoxybenzonitrile is not widely available.

| Parameter Category | Specific Information Obtained |

|---|---|

| Molecular Geometry | Bond lengths, bond angles, torsion angles |

| Conformation | Orientation of methoxy and formyl groups |

| Stereochemistry | Absolute configuration (if chiral centers were present) |

| Crystal Packing | Unit cell dimensions, space group, intermolecular interactions |

Computational Chemistry and Theoretical Investigations

Quantitative Structure-Activity Relationships (QSAR) for Chemical Properties and Reactivity Prediction (excluding biological/drug design focus)

Synthetic Accessibility Score Assessment

The synthetic accessibility score (SAS) is a metric used in computational chemistry to estimate the ease with which a molecule can be synthesized. researchgate.netnih.gov A lower score generally indicates a simpler synthesis, while a higher score suggests a more complex and challenging synthetic route. researchgate.net These scores are valuable in drug discovery and chemical library design for prioritizing molecules that can be readily prepared in a laboratory setting.

Several algorithms have been developed to calculate synthetic accessibility, each with a unique methodology. The calculation of a score for 3-Formyl-2-methoxybenzonitrile would involve analyzing its structural features against databases of known molecules and reactions.

SAscore (Synthetic Accessibility Score): This widely used score is calculated based on two main components: fragment contributions and a complexity penalty. researchgate.netnih.gov The molecule is deconstructed into fragments, and each fragment's contribution to the score is determined by its frequency in a large database of known, synthesizable molecules (like PubChem). researchgate.net A complexity penalty is added for sterically complex features, non-standard ring systems, and multiple stereocenters. researchgate.netnih.gov For 3-Formyl-2-methoxybenzonitrile, the score would be influenced by the commonness of the substituted benzonitrile (B105546) scaffold and the specific arrangement of the formyl and methoxy (B1213986) groups.

SCScore (Synthetic Complexity Score): This score is derived from a deep neural network trained on millions of reactions from the Reaxys database. chemrxiv.org It estimates the number of reaction steps required for a synthesis, with values typically ranging from 1 (simple) to 5 (complex). chemrxiv.org

RAscore (Retrosynthetic Accessibility Score): This score is based on a machine learning model trained to predict the outcome of a search by a computer-aided synthesis planning (CASP) tool. chemrxiv.orgrsc.org It effectively assesses whether an AI-driven tool can find a plausible retrosynthetic route for the target molecule. rsc.org

The assessment for 3-Formyl-2-methoxybenzonitrile would consider its relatively small size, the presence of common functional groups (aldehyde, nitrile, methoxy ether), and its aromatic core. While the trisubstituted pattern adds some complexity, the functional groups themselves are standard in organic synthesis, likely resulting in a low-to-moderate synthetic accessibility score.

| Score Type | Basis of Calculation | Typical Scale | Interpretation |

|---|---|---|---|

| SAscore | Fragment contributions from known molecules and molecular complexity penalty. | 1 (Easy) to 10 (Difficult) | Estimates overall ease of synthesis based on historical synthetic knowledge. |

| SCScore | Neural network trained on the number of reaction steps in known syntheses. | 1 (Simple) to 5 (Complex) | Predicts the expected length of a synthetic route. |

| RAscore | Machine learning model predicting the success of an AI retrosynthesis tool. | 0 (Inaccessible) to 1 (Accessible) | Measures synthesizability from the perspective of automated planning algorithms. |

| SYBA | Bayesian classifier trained on "easy-to-synthesize" and "hard-to-synthesize" molecules. | Classification (Easy/Hard) | Provides a binary classification of synthetic feasibility. |

Prediction of Reaction Outcomes and Selectivity

Computational models, particularly those using machine learning and artificial intelligence, are increasingly used to predict the outcomes of chemical reactions. nih.govrjptonline.org These tools can forecast the likely products, yields, and selectivity (regio-, chemo-, and stereoselectivity) of a reaction, which helps in planning efficient synthetic strategies. rjptonline.org

For a molecule like 3-Formyl-2-methoxybenzonitrile, which possesses multiple reactive sites (the aldehyde, the nitrile, and the aromatic ring), predicting reaction outcomes is non-trivial.

The formyl group is susceptible to nucleophilic addition and oxidation.

The nitrile group can undergo hydrolysis or reduction.

The aromatic ring can participate in electrophilic substitution reactions, with the directing effects of the substituents influencing the position of attack.

Modern predictive models are often trained on vast datasets of experimentally validated reactions. nih.govchemrxiv.orgnih.gov By representing reactants and reagents as molecular graphs or fingerprints, these models learn the complex patterns that govern chemical reactivity. nih.gov When presented with a novel set of reactants, such as 3-Formyl-2-methoxybenzonitrile and a specific reagent, the model can predict the most probable product structure. These data-driven methods can outperform traditional approaches that rely on simplified electronic and steric rules, especially for complex substrates. nih.govchemrxiv.org

| Component | Description | Example Application for 3-Formyl-2-methoxybenzonitrile |

|---|---|---|

| Input Representation | Reactants, reagents, and solvents are converted into a machine-readable format (e.g., SMILES strings, molecular graphs, fingerprints). | The structure of 3-Formyl-2-methoxybenzonitrile, a reducing agent (e.g., NaBH₄), and a solvent (e.g., methanol) are encoded. |

| Machine Learning Model | A trained algorithm (e.g., neural network, gradient boosting) processes the input data. | The model analyzes the input features to determine which functional group is more likely to react under the specified conditions. |

| Output Prediction | The model outputs the structure of the most likely product(s), sometimes with an associated confidence score or predicted yield. | The model predicts that the formyl group will be selectively reduced to an alcohol over the nitrile group. |

| Training Data | A large database of known chemical reactions (e.g., from patents or literature) used to train the model. | The model's accuracy relies on having seen many examples of reductions on molecules with both aldehyde and nitrile functionalities. |

Theoretical Mechanistic Studies and Reaction Pathway Exploration

Theoretical mechanistic studies employ quantum chemical calculations to map out the detailed steps of a chemical reaction. These investigations provide deep insights into how reactants are converted into products, including the identification of transient intermediates and transition states. Density Functional Theory (DFT) is a commonly used method for such studies due to its balance of accuracy and computational cost. researchgate.netmdpi.com

Exploring the reaction pathways of 3-Formyl-2-methoxybenzonitrile would involve:

Geometry Optimization: The three-dimensional structures of reactants, potential intermediates, transition states, and products are computationally optimized to find their lowest energy conformations. researchgate.net

Transition State Search: A critical step is to locate the transition state (TS), which represents the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state defines the activation energy barrier, which governs the reaction rate. mdpi.com

Vibrational Analysis: Frequency calculations are performed to confirm the nature of the stationary points. Reactants, intermediates, and products have all positive vibrational frequencies, while a transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. researchgate.net

For example, a theoretical study of the reduction of 3-Formyl-2-methoxybenzonitrile with a borohydride reagent could compare the two potential pathways: attack at the formyl carbon versus attack at the nitrile carbon. By calculating the activation energies for both pathways, the study could definitively predict the chemoselectivity of the reaction, explaining why the aldehyde is typically reduced in preference to the nitrile. researchgate.netmdpi.com

| Species | Description | Relative Energy (kJ/mol) |

|---|---|---|

| Reactants | 3-Formyl-2-methoxybenzonitrile + Reagent | 0.0 (Reference) |

| Transition State 1 (TS1) | Highest energy point for Path A (e.g., attack at formyl group) | +50.2 |

| Intermediate 1 (IM1) | Transient species formed after TS1 | -25.5 |

| Transition State 2 (TS2) | Highest energy point for Path B (e.g., attack at nitrile group) | +85.7 |

| Product | Final product of the reaction (from Path A) | -110.4 |

Derivatization and Functionalization Strategies for Complex Molecular Architectures

Utilization as a Building Block in Multi-Step Organic Syntheses

3-Formyl-2-methoxybenzonitrile serves as a crucial building block in the multi-step synthesis of pharmacologically active agents. Its primary documented application is in the preparation of indazolone derivatives, which have been identified as potent modulators of Tumor Necrosis Factor (TNF) signaling. cookechem.comas-1.co.jpgoogle.com The synthesis of these complex indazolones relies on a carefully planned sequence of reactions where 3-Formyl-2-methoxybenzonitrile provides a key aromatic fragment.

The synthetic pathway to these therapeutic candidates often begins with a precursor, 3-bromo-2-methoxybenzaldehyde, which is converted into 3-Formyl-2-methoxybenzonitrile. google.com This step establishes the required cyano and formyl functionalities on the methoxy-substituted benzene (B151609) ring. The resulting molecule is then elaborated through several subsequent steps to construct the final fused heterocyclic system of the indazolone modulator. google.com This positions 3-Formyl-2-methoxybenzonitrile as a pivotal intermediate, bridging the gap between simple starting materials and the complex core structure of the target drug molecule.

Synthesis of Functionalized Benzonitrile (B105546) and Benzaldehyde Scaffolds

The structure of 3-Formyl-2-methoxybenzonitrile is ideally suited for generating a range of more elaborate benzonitrile and benzaldehyde scaffolds. The reactivity of the formyl group, in particular, allows for its conversion into various other functionalities, thereby creating new derivatives while retaining the core benzonitrile structure.

A key example of this is its role in the synthesis of intermediates for indazolone-based TNF signaling modulators. google.com In a documented synthetic route, the aldehyde group of 3-Formyl-2-methoxybenzonitrile is transformed to yield a more complex, functionalized benzonitrile intermediate, 3-(1-Bromobut-3-en-1-yl)-2-methoxybenzonitrile. google.com This transformation, which involves the formation of a new carbon-carbon bond and subsequent functionalization at the benzylic position, highlights how the initial scaffold can be systematically built upon to introduce new reactive handles and structural complexity for downstream cyclization reactions. google.com

The following table outlines the transformation of the 3-Formyl-2-methoxybenzonitrile scaffold into a more functionalized derivative as part of a multi-step synthesis.

| Starting Material | Key Transformation at Formyl Group | Product Scaffold | Application |

| 3-Formyl-2-methoxybenzonitrile | Allylation followed by bromination | 3-(1-Bromobut-3-en-1-yl)-2-methoxybenzonitrile | Intermediate for Indazolone Synthesis google.com |

Strategies for Selective Manipulation of Multiple Reactive Sites within the Molecule

The 3-Formyl-2-methoxybenzonitrile molecule contains three distinct reactive sites: the formyl (aldehyde) group, the nitrile group, and the methoxy (B1213986) group attached to the aromatic ring. The successful use of this compound as a synthetic building block hinges on the ability to selectively manipulate one of these sites while leaving the others intact.

The aldehyde group is the most electrophilic and, therefore, the most reactive site for nucleophilic attack and condensation reactions. This inherent reactivity difference is the cornerstone of selective functionalization. For instance, in the synthesis of indazolone precursors, the aldehyde is selectively targeted for allylation using a Grignard reagent like allylmagnesium bromide. google.com This reaction proceeds at the formyl carbon, leaving the less electrophilic nitrile group untouched under the reaction conditions.

Further selective manipulation is demonstrated in the subsequent conversion of the resulting alcohol to a bromide, creating an advanced intermediate ready for the next stage of synthesis. google.com This high degree of chemoselectivity, focusing reactions on the aldehyde function, is critical for achieving the desired molecular architecture without resorting to complex protection-deprotection schemes for the nitrile group. While the nitrile group can be hydrolyzed or reduced, these transformations typically require harsher conditions (strong acid/base or potent reducing agents) than those used to modify the aldehyde. The methoxy group is the most stable and generally requires specific ether-cleavage reagents to be modified.

Construction of Diversified Compound Libraries

In medicinal chemistry and drug discovery, building blocks like 3-Formyl-2-methoxybenzonitrile are valuable starting points for constructing compound libraries—large collections of structurally related molecules used for screening against biological targets. The multiple reactive handles on the 3-Formyl-2-methoxybenzonitrile scaffold provide the necessary anchor points for combinatorial diversification.

While extensive documentation on large, diversified libraries built from this specific molecule is limited, its application in synthesizing a range of indazolone derivatives demonstrates its suitability for creating focused libraries. google.com The synthesis of these modulators of TNF signaling involves combining the 3-Formyl-2-methoxybenzonitrile-derived core with various other chemical building blocks. By systematically varying the reaction partners that engage with the functional groups of the advanced intermediates, chemists can generate a library of analogues, each with a slightly different structure. This approach is fundamental to exploring the structure-activity relationship (SAR) of a new drug candidate class and optimizing its therapeutic properties. The patent describing the synthesis of indazolones lists numerous final compounds, implicitly representing a focused library derived from this core structure. google.com

Application in the Synthesis of Advanced Organic Intermediates

The primary and most significant application of 3-Formyl-2-methoxybenzonitrile is as a precursor in the synthesis of advanced organic intermediates for the pharmaceutical industry. cookechem.comas-1.co.jp As previously noted, its role extends beyond being a simple starting material; it is transformed into more complex, high-value intermediates that are themselves key building blocks for the final active pharmaceutical ingredients (APIs).

The table below summarizes the progression from the initial building block to the final therapeutic class.

| Building Block | Advanced Intermediate | Target Molecular Class | Therapeutic Application |

| 3-Formyl-2-methoxybenzonitrile | 3-(1-Bromobut-3-en-1-yl)-2-methoxybenzonitrile google.com | Indazolones google.com | Modulators of TNF Signaling cookechem.comas-1.co.jpgoogle.com |

Emerging Research Directions and Future Perspectives

Development of More Sustainable and Atom-Economical Synthetic Routes

The principles of green chemistry are pivotal in modern chemical synthesis, emphasizing the need for processes that are both efficient and environmentally benign. primescholars.com A key metric in this paradigm is atom economy, which assesses the efficiency of a reaction in converting reactant atoms into the desired product. primescholars.com Traditional multi-step syntheses often suffer from poor atom economy, generating significant waste. Consequently, a major thrust of current research is the development of more sustainable pathways to 3-Formyl-2-methoxybenzonitrile.

Future strategies are likely to focus on several key areas:

C-H Activation: Direct C-H activation/formylation of an appropriate 2-methoxybenzonitrile (B147131) precursor would represent a highly atom-economical approach, eliminating the need for pre-functionalized starting materials like methyl or halomethyl groups and thus reducing waste.

Flow Chemistry: The use of continuous flow reactors offers superior control over reaction parameters such as temperature, pressure, and mixing. This can lead to higher yields, improved product purity, and enhanced safety, particularly for potentially hazardous reactions, making it ideal for scalable production.

Biocatalysis: Employing enzymes or whole-cell systems for the synthesis of 3-Formyl-2-methoxybenzonitrile or its precursors presents a green alternative to conventional chemical methods. Biocatalytic processes operate under mild conditions with high selectivity, minimizing energy consumption and by-product formation.

Table 1: Comparison of Potential Sustainable Synthetic Strategies

| Synthetic Strategy | Potential Advantages | Key Research Focus |

|---|---|---|

| C-H Activation | High atom economy, reduced waste streams. | Development of selective and robust catalysts. |

| Flow Chemistry | Enhanced control, scalability, and safety. | Reactor design and optimization of reaction conditions. |

| Biocatalysis | Environmentally benign, high selectivity. | Enzyme discovery, engineering, and immobilization. |

| One-Pot Syntheses | Increased efficiency, reduced solvent and energy use. | Design of compatible and sequential reaction sequences. |

Exploration of Novel Catalytic Systems for Transformations of 3-Formyl-2-methoxybenzonitrile

Catalysis is fundamental to the synthesis and functionalization of 3-Formyl-2-methoxybenzonitrile. Future research will focus on creating more sophisticated and efficient catalytic systems to mediate its transformations.

Homogeneous Catalysis: The design of novel organometallic complexes, particularly those based on palladium, continues to be a vibrant area of research for C-C and C-N bond-forming reactions. The development of catalysts with tailored ligands can improve reaction efficiency, selectivity, and substrate scope.

Heterogeneous Catalysis: The development of solid-supported catalysts offers significant advantages in terms of catalyst recovery, reusability, and purification of the product, aligning with green chemistry principles. Research into porous materials like metal-organic frameworks (MOFs) or functionalized polymers as catalyst supports is a promising direction.

Organocatalysis: The use of small organic molecules as catalysts, such as N-heterocyclic carbenes (NHCs), provides a metal-free alternative for various transformations. These systems can offer unique reactivity and selectivity profiles, avoiding issues of metal contamination in the final products, which is particularly crucial for pharmaceutical applications.

Advanced In Situ Spectroscopic Techniques for Real-Time Reaction Monitoring

A deep understanding of reaction kinetics, mechanisms, and the formation of transient intermediates is crucial for process optimization. Advanced in situ spectroscopic techniques allow for real-time monitoring of chemical reactions as they occur, without the need for sample extraction. spectroscopyonline.com

Techniques such as Fourier-transform infrared spectroscopy (FTIR), Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy are increasingly being integrated into chemical reactors. spectroscopyonline.comfau.de For reactions involving 3-Formyl-2-methoxybenzonitrile, these methods can provide invaluable data on:

Reaction Kinetics: Tracking the concentration of reactants, intermediates, and products over time to build accurate kinetic models.

Intermediate Detection: Identifying short-lived or labile intermediate species that are undetectable by offline analysis, providing deeper mechanistic insight. spectroscopyonline.com

Process Control: Enabling real-time adjustments to reaction conditions (e.g., temperature, reagent addition) to maintain optimal performance and ensure product quality.

The coupling of these spectroscopic tools with flow reactors is particularly powerful, allowing for rapid data acquisition and process optimization under continuous manufacturing conditions. mdpi.com

Table 2: In Situ Spectroscopic Techniques for Reaction Monitoring

| Technique | Type of Information | Advantages |

|---|---|---|

| FTIR Spectroscopy | Vibrational modes of functional groups. fau.de | Widely applicable, sensitive to changes in bonding. |

| Raman Spectroscopy | Molecular vibrations, complementary to IR. spectroscopyonline.comnih.gov | Excellent for aqueous systems, non-destructive. |

| UV-Vis Spectroscopy | Electronic transitions, conjugated systems. mdpi.com | High sensitivity for chromophoric species. |

| NMR Spectroscopy | Nuclear spin states, detailed structural information. | Provides unambiguous structural data on species in solution. |

Machine Learning and Artificial Intelligence Applications in Synthesis and Reaction Prediction

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize organic chemistry. rjptonline.org These computational tools can analyze vast datasets of chemical reactions to predict outcomes, suggest synthetic routes, and optimize reaction conditions. dartmouth.edu

For 3-Formyl-2-methoxybenzonitrile, AI and ML can be applied in several ways:

Retrosynthesis Planning: AI platforms can propose novel and efficient synthetic pathways starting from simple, commercially available precursors.

Reaction Outcome and Yield Prediction: By learning from existing reaction databases, ML models can predict the likely products, yields, and even by-products of a planned transformation under specific conditions, reducing the need for extensive trial-and-error experimentation. rjptonline.orgdartmouth.edu

Impurity Prediction: AI-driven tools can predict potential impurities arising from side reactions or the propagation of impurities from starting materials, which is critical for process development in the pharmaceutical industry. mit.edu

Discovery of New Reactions: AI can help identify novel transformations and catalytic systems by recognizing patterns in chemical reactivity that may not be obvious to human chemists.

The development of specialized large language models (LLMs) for chemistry, such as Chemma, is expected to further enhance these capabilities, offering a more intuitive and powerful approach to synthesis planning. chemistryworld.com

Integrated Computational and Experimental Methodologies for Comprehensive Understanding

The synergy between computational chemistry and experimental work provides a powerful framework for a deep and comprehensive understanding of chemical systems. nih.gov This integrated approach is increasingly being applied to understand the structure, properties, and reactivity of molecules like 3-Formyl-2-methoxybenzonitrile.

Mechanistic Studies: Quantum chemical methods, such as Density Functional Theory (DFT), can be used to model reaction pathways, calculate activation energies, and elucidate transition state structures. These computational insights can explain experimentally observed selectivity and guide the design of more efficient catalysts or reaction conditions.

Property Prediction: Computational models can predict various physicochemical properties, such as molecular geometry, electronic structure, and spectroscopic signatures (e.g., NMR, IR spectra). researchgate.net These predictions can be validated by experimental data, leading to a more robust understanding of the molecule's behavior.

Predictive Modeling: Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) studies can be employed to predict the properties and potential biological activities of derivatives synthesized from 3-Formyl-2-methoxybenzonitrile.

By combining high-level computational studies with targeted experimental validation, researchers can accelerate the discovery and development process, leading to more efficient and innovative applications for 3-Formyl-2-methoxybenzonitrile. nih.govresearchgate.net

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.